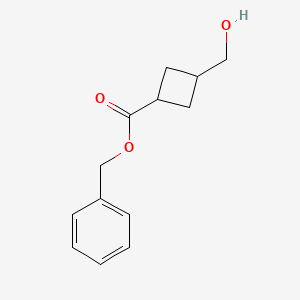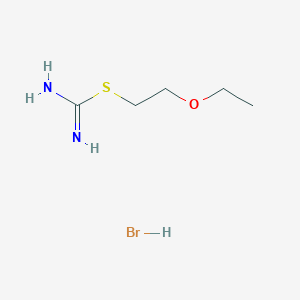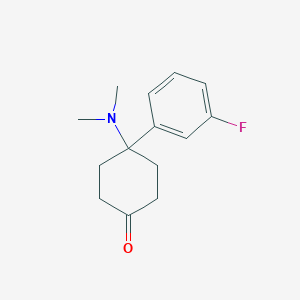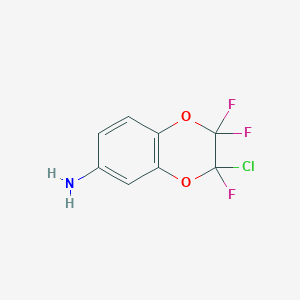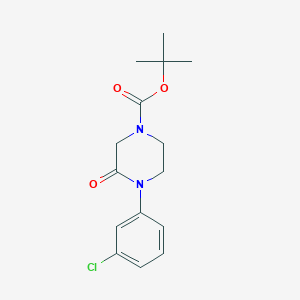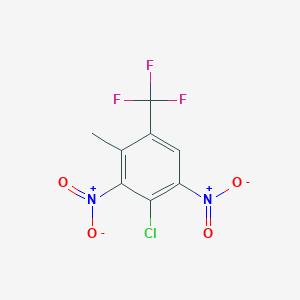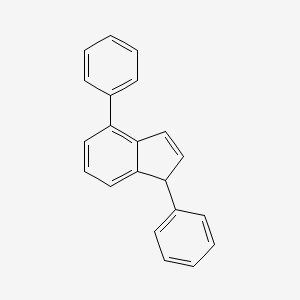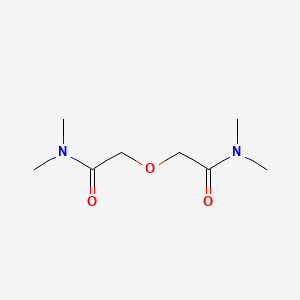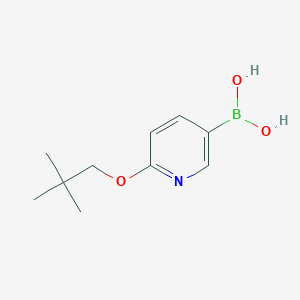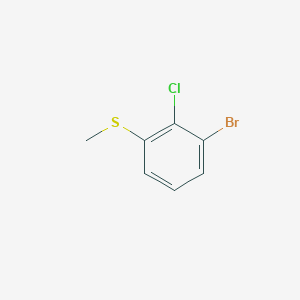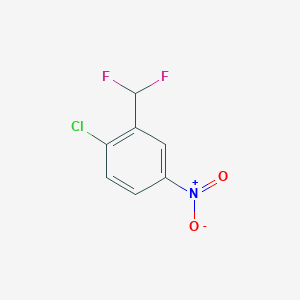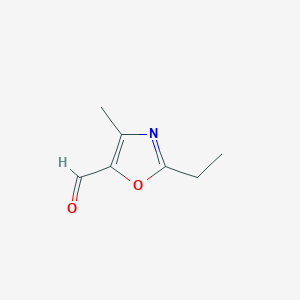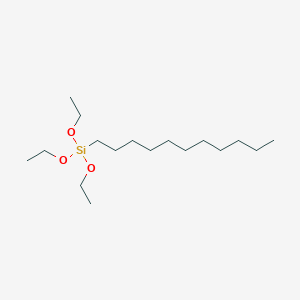
Undecyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyltriethoxysilane is an organosilane compound with the molecular formula C17H38O3Si.
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecyltriethoxysilane can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS) in the presence of a catalyst. The reaction typically involves the use of an acid or base catalyst to facilitate the hydrolysis of TEOS, followed by the condensation of the resulting silanol groups to form the siloxane bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper nanoparticles. This method allows for the selective synthesis of triethoxysilane and tetraethoxysilane, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Undecyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are essential for its application in surface modification and the formation of self-assembled monolayers.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Can occur with various nucleophiles, leading to the formation of different functionalized silanes.
Major Products: The primary products formed from these reactions include siloxane polymers and functionalized silanes, which are used in various applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Undecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a surface modifier to create hydrophobic surfaces.
Biology: Employed in the preparation of molecularly imprinted polymers (MIPs) for specific recognition of target molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of undecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which then undergo condensation to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts hydrophobic properties to surfaces. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on substrates, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Octadecyltrimethoxysilane: Used for preparing hydrophobic coatings and self-assembled monolayers.
11-Amino Undecyl Triethoxy Silane: Utilized in scientific research for surface modification and as a building block for various applications.
Uniqueness: Undecyltriethoxysilane is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications requiring surface modification and the formation of stable siloxane networks.
Properties
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
